molecular formula C4H5F3O B1425293 4,4,4-Trifluorobut-2-enol (cis) CAS No. 83706-98-3

4,4,4-Trifluorobut-2-enol (cis)

Cat. No. B1425293
CAS RN: 83706-98-3
M. Wt: 126.08 g/mol
InChI Key: UUTWQLLIVDODPQ-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluorobut-2-enol (cis) is a chemical compound with the molecular formula C4H5F3O . It is produced by CHEMLYTE SOLUTIONS CO., LTD, a reputable manufacturer that has been providing this product for over a year .


Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluorobut-2-enol (cis) consists of 4 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . The molecular weight is 126.08 g/mol .


Physical And Chemical Properties Analysis

The boiling point of 4,4,4-Trifluorobut-2-enol (cis) is 118.5ºC at 630 torr . More detailed physical and chemical properties such as melting point, density, and toxicity information might be available from specialized chemical databases .

Scientific Research Applications

Intramolecular Hydrogen Bonding and Vibrational Spectroscopy

Research has explored the intramolecular hydrogen bonding and vibrational spectroscopy of compounds closely related to 4,4,4-Trifluorobut-2-enol. For instance, studies on 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, a compound with similarities to 4,4,4-Trifluorobut-2-enol, have investigated its enol and keto conformations using ab initio level and density functional theory, indicating the importance of hydrogen bridges in stabilizing certain conformers (Tayyari, Nekoei, & Rahemi, 2008).

Potential as a Foam Expansion Agent

4,4,4-Trifluorobut-2-enol derivatives, such as cis-1,1,1,4,4,4-hexafluorobut-2-ene, have been studied for their potential as foam expansion agents due to their zero ozone depletion potential and low global warming potential. Research into the catalysts used in the synthesis of these compounds, such as palladium attached to various substrates, highlights the compound's relevance in environmentally friendly applications (Jia, Zhou, Quan, Tamura, & Sekiya, 2011).

Enantioselective Catalyst Development

The development of enantioselective catalysts using compounds structurally related to 4,4,4-Trifluorobut-2-enol has been a focus of research. Studies on cis-[Ru(dmp)2(CH3CN)2][PF6]2, a ruthenium complex, demonstrated its potential as a catalyst for the oxidation of sulfides to sulfoxides, showing a significant level of enantioselectivity. This research underscores the potential of 4,4,4-Trifluorobut-2-enol derivatives in catalytic applications (Chavarot et al., 2003).

Pharmaceutical and Chemical Synthesis

The synthesis and transformation of 4,4,4-Trifluorobut-2-enol derivatives are of great interest in pharmaceutical and chemical industries. For example, the preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by semi-hydrogenation and its subsequent use in various chemical reactions highlights the compound's versatility and potential in synthetic chemistry applications (Jia et al., 2011).

Safety And Hazards

4,4,4-Trifluorobut-2-enol (cis) is classified as having acute toxicity (Category 4, Oral and Dermal), skin corrosion (Sub-category 1B), and acute toxicity (Category 4, Inhalation) . It is harmful if swallowed, in contact with skin, or inhaled . It also causes severe skin burns and eye damage . Safety measures include avoiding breathing fumes, mist, spray, vapors, and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

(Z)-4,4,4-trifluorobut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTWQLLIVDODPQ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorobut-2-enol (cis)

CAS RN

83706-94-9, 83706-98-3
Record name (2E)-4,4,4-trifluorobut-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4,4,4-Trifluoro-2-buten-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluorobut-2-enol (cis)
Reactant of Route 2
4,4,4-Trifluorobut-2-enol (cis)
Reactant of Route 3
4,4,4-Trifluorobut-2-enol (cis)
Reactant of Route 4
Reactant of Route 4
4,4,4-Trifluorobut-2-enol (cis)
Reactant of Route 5
4,4,4-Trifluorobut-2-enol (cis)
Reactant of Route 6
4,4,4-Trifluorobut-2-enol (cis)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.